![molecular formula C35H57NO2 B107940 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol CAS No. 851039-25-3](/img/structure/B107940.png)
2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C35H57NO2 and its molecular weight is 523.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, commonly known as FTY720, has been identified as a potent immunosuppressant and approved for treating multiple sclerosis. Beyond its immunosuppressive effects, FTY720 demonstrates significant antitumor efficacy in various cancer models. Its cytotoxic effect, which appears to involve S1PR-independent mechanisms, suggests potential applications in cancer therapy beyond its known immunosuppressive properties (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013).
Biodegradable Plastics
The separation of biologically produced diols, such as 1,3-propanediol, from fermentation broth represents a significant portion of the total costs in microbial production of biodegradable plastics. The review by Zhi-Long Xiu and A. Zeng (2008) highlights the importance of 1,3-propanediol in the development of biodegradable plastics and the need for efficient recovery and purification methods to reduce production costs, potentially benefiting from the chemical structure of compounds like 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol (Zhi-Long Xiu, A. Zeng, 2008).
Environmental Applications
This compound's structure could inspire novel strategies for biodegradation and environmental remediation efforts. In particular, ethyl tert-butyl ether (ETBE) biodegradation studies suggest that microbial communities capable of degrading similar complex organic compounds could be applied to environmental pollutants, indicating a potential use of FTY720 derivatives in bioremediation practices (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).
Advanced Material Synthesis
Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral and substituted anilines, demonstrates the versatility of complex molecules like this compound in synthesizing materials with potential applications in pharmaceuticals, advanced materials, and chemical sensors (R. Issac, J. Tierney, 1996).
Chemical Industry Applications
The compound's potential for influencing the development of catalysts and processes in the chemical industry, particularly in the synthesis of propylene from propane dehydrogenation, is underscored by the use of platinum-based catalysts. The role of supports and promoters in enhancing catalytic activity, as studied for similar complex organic compounds, could inform the development of more efficient industrial processes (M. Martino, E. Meloni, G. Festa, V. Palma, 2021).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Octylphenethyl)-fingolimod are yet to be identified. It is known that bioactive metabolites can influence cellular adhesion and migration via various signaling pathways .
Mode of Action
It is suggested that the compound might interact with key cell adhesion surface receptor sites
Biochemical Pathways
The compound might affect adhesion and movement, and their role in gene expression . More research is required to understand the specific pathways influenced by this compound.
Result of Action
It is suggested that the compound might have anti-inflammatory and anticancer (antiproliferative) effects . .
Biochemical Analysis
Biochemical Properties
2-(4-Octylphenethyl)-fingolimod plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a substrate for sphingosine kinase, which phosphorylates the compound to produce a potent agonist for sphingosine-1-phosphate (S1P) receptors . These interactions are essential for modulating immune responses and cellular signaling pathways.
Cellular Effects
The effects of 2-(4-Octylphenethyl)-fingolimod on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with S1P receptors affects lymphocyte trafficking, thereby reducing lymphocyte egress from lymphoid organs . This modulation is critical for its immunosuppressive properties.
Molecular Mechanism
At the molecular level, 2-(4-Octylphenethyl)-fingolimod exerts its effects through binding interactions with biomolecules. It acts as an agonist at S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to the internalization and degradation of these receptors . This action results in the inhibition of lymphocyte egress and modulation of immune responses. Additionally, the compound inhibits cytosolic phospholipase A2 activity, further contributing to its immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Octylphenethyl)-fingolimod change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the phosphorylated form of the compound remains stable and retains its activity over extended periods . Long-term exposure to the compound has been observed to sustain its immunosuppressive effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-(4-Octylphenethyl)-fingolimod vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without significant adverse effects. Higher doses may lead to toxic effects, including bradycardia and lymphopenia . These threshold effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-(4-Octylphenethyl)-fingolimod is involved in several metabolic pathways. It is metabolized by sphingosine kinase to produce its active phosphorylated form, which interacts with S1P receptors . The compound’s metabolism also involves interactions with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination .
Transport and Distribution
The transport and distribution of 2-(4-Octylphenethyl)-fingolimod within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 facilitates its cellular uptake and distribution . These interactions are essential for its localization and accumulation in target tissues.
Subcellular Localization
2-(4-Octylphenethyl)-fingolimod exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it undergoes phosphorylation and interacts with S1P receptors . This subcellular targeting is facilitated by post-translational modifications and targeting signals that direct the compound to specific compartments.
Properties
IUPAC Name |
2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJMONXMLQUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851039-25-3 |
Source


|
| Record name | 2-(4-Octylphenethyl)-fingolimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

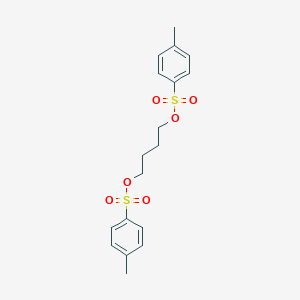
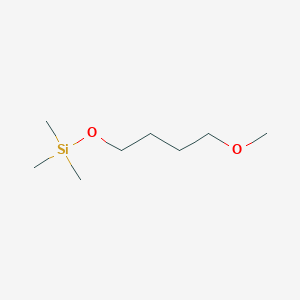
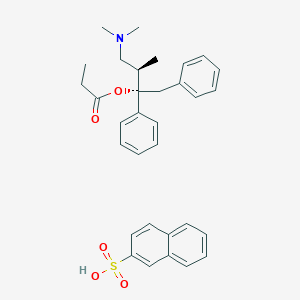




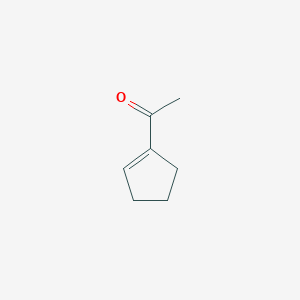
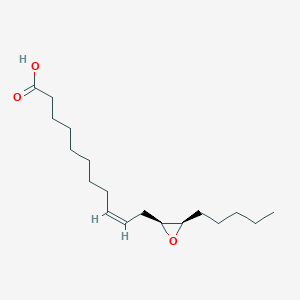
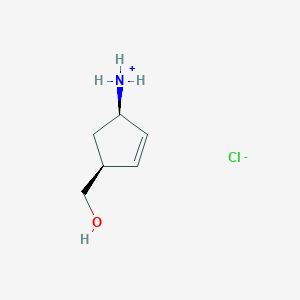
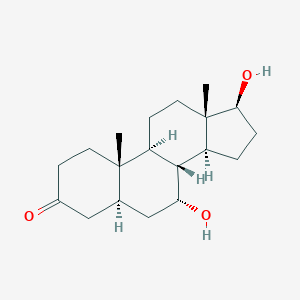
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

